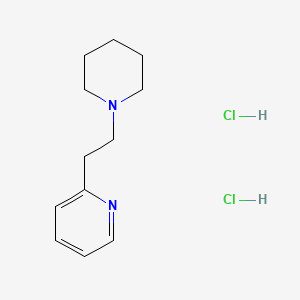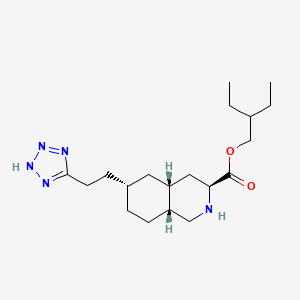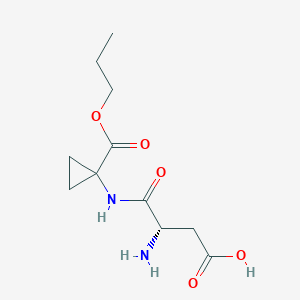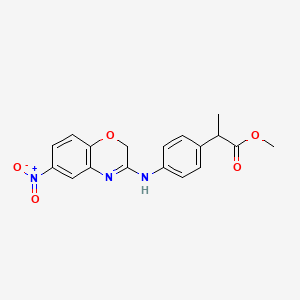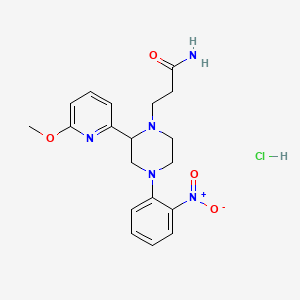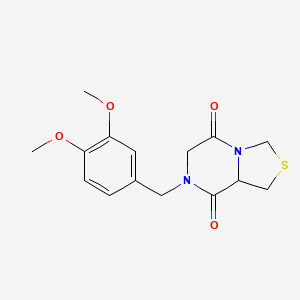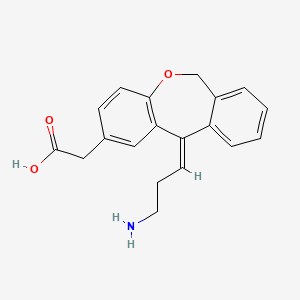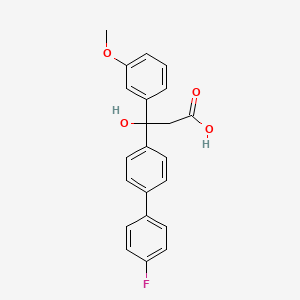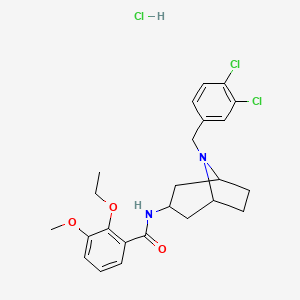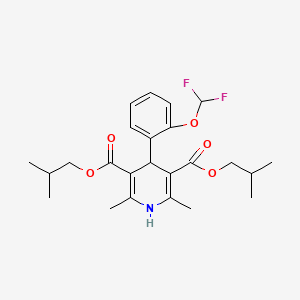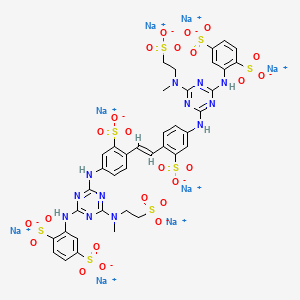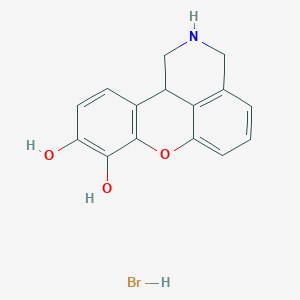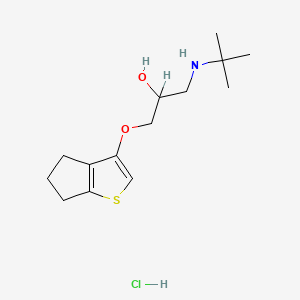
1-((5,6-Dihydro-4H-cyclopenta(b)thien-3-yl)oxy)-3-((1,1-dimethylethyl)amino)-2-propanol HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((5,6-Dihydro-4H-cyclopenta(b)thien-3-yl)oxy)-3-((1,1-dimethylethyl)amino)-2-propanol HCl is a chemical compound that belongs to the class of beta-blockers. These compounds are commonly used in the treatment of various cardiovascular conditions, including hypertension, angina, and arrhythmias. The unique structure of this compound allows it to interact with specific receptors in the body, leading to its therapeutic effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5,6-Dihydro-4H-cyclopenta(b)thien-3-yl)oxy)-3-((1,1-dimethylethyl)amino)-2-propanol HCl typically involves multiple steps, including the formation of the cyclopenta(b)thienyl ring, the introduction of the oxy group, and the attachment of the amino-propanol moiety. Common reagents and conditions used in these reactions may include:
Cyclization Reactions: Formation of the cyclopenta(b)thienyl ring using cyclization agents.
Substitution Reactions: Introduction of the oxy group through nucleophilic substitution.
Amidation Reactions: Attachment of the amino-propanol moiety using amide coupling reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1-((5,6-Dihydro-4H-cyclopenta(b)thien-3-yl)oxy)-3-((1,1-dimethylethyl)amino)-2-propanol HCl can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Replacement of specific groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution may result in various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-((5,6-Dihydro-4H-cyclopenta(b)thien-3-yl)oxy)-3-((1,1-dimethylethyl)amino)-2-propanol HCl has a wide range of scientific research applications, including:
Chemistry: Study of its chemical properties and reactivity.
Biology: Investigation of its effects on biological systems and cellular pathways.
Medicine: Exploration of its therapeutic potential in treating cardiovascular diseases.
Industry: Use as an intermediate in the synthesis of other pharmaceutical compounds.
Wirkmechanismus
The mechanism of action of 1-((5,6-Dihydro-4H-cyclopenta(b)thien-3-yl)oxy)-3-((1,1-dimethylethyl)amino)-2-propanol HCl involves its interaction with beta-adrenergic receptors in the body. By binding to these receptors, it inhibits the action of endogenous catecholamines, leading to a decrease in heart rate and blood pressure. The molecular targets and pathways involved include:
Beta-Adrenergic Receptors: Inhibition of receptor activity.
Signal Transduction Pathways: Modulation of downstream signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propranolol: A non-selective beta-blocker used for similar therapeutic purposes.
Atenolol: A selective beta1-blocker with a similar mechanism of action.
Metoprolol: Another selective beta1-blocker used in the treatment of cardiovascular conditions.
Uniqueness
1-((5,6-Dihydro-4H-cyclopenta(b)thien-3-yl)oxy)-3-((1,1-dimethylethyl)amino)-2-propanol HCl is unique due to its specific structural features, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other beta-blockers.
Eigenschaften
CAS-Nummer |
85462-91-5 |
|---|---|
Molekularformel |
C14H24ClNO2S |
Molekulargewicht |
305.9 g/mol |
IUPAC-Name |
1-(tert-butylamino)-3-(5,6-dihydro-4H-cyclopenta[b]thiophen-3-yloxy)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C14H23NO2S.ClH/c1-14(2,3)15-7-10(16)8-17-12-9-18-13-6-4-5-11(12)13;/h9-10,15-16H,4-8H2,1-3H3;1H |
InChI-Schlüssel |
FGCQJFPZHOFNOF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)NCC(COC1=CSC2=C1CCC2)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


